Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Dimethylbenzoyl)piperazine

GPR35 GPCR agonism inflammatory bowel disease

1‑(3,5‑Dimethylbenzoyl)piperazine (CAS 923163‑82‑0) is a synthetic benzoyl‑piperazine building block that consists of a piperazine ring N‑acylated with a 3,5‑dimethylphenyl carbonyl group, giving the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g mol⁻¹ [REFS‑1]. The compound is supplied as a solid (powder) with typical commercial purity ≥ 95 % and possesses a crystallinity‑associated melting point of 125‑127 °C, a computed LogP of 1.35, and a topological polar surface area (tPSA) of 32.34 Ų [REFS‑2][REFS‑3].

Molecular Formula C13H18N2O
Molecular Weight 218.3
CAS No. 923163-82-0
Cat. No. B2710697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylbenzoyl)piperazine
CAS923163-82-0
Molecular FormulaC13H18N2O
Molecular Weight218.3
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N2CCNCC2)C
InChIInChI=1S/C13H18N2O/c1-10-7-11(2)9-12(8-10)13(16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3
InChIKeyBXUYOVDONWPZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethylbenzoyl)piperazine (CAS 923163‑82‑0) – Procurement‑Grade Overview for Research Sourcing


1‑(3,5‑Dimethylbenzoyl)piperazine (CAS 923163‑82‑0) is a synthetic benzoyl‑piperazine building block that consists of a piperazine ring N‑acylated with a 3,5‑dimethylphenyl carbonyl group, giving the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g mol⁻¹ [REFS‑1]. The compound is supplied as a solid (powder) with typical commercial purity ≥ 95 % and possesses a crystallinity‑associated melting point of 125‑127 °C, a computed LogP of 1.35, and a topological polar surface area (tPSA) of 32.34 Ų [REFS‑2][REFS‑3]. Structurally, the 3,5‑dimethyl substitution pattern on the benzoyl ring distinguishes this compound from its regioisomeric and des‑methyl analogues, a critical attribute for structure‑activity‑relationship (SAR) campaigns and fragment‑based discovery programs [REFS‑4].

Why 1‑(3,5‑Dimethylbenzoyl)piperazine Cannot Be Interchanged with Other Benzoyl‑Piperazines


Although benzoyl‑piperazines share a common core, simple replacement of 1‑(3,5‑dimethylbenzoyl)piperazine with the unsubstituted 1‑benzoylpiperazine or with a regioisomeric dimethyl analogue (e.g., 2,3‑ or 2,4‑dimethylbenzoyl) alters critical physicochemical properties that control solubility, permeability, and receptor‑recognition features. The two meta‑methyl groups increase calculated LogP by ≈ 0.35 log units relative to 1‑benzoylpiperazine and raise the melting point by > 60 °C compared with the unsubstituted parent, which can affect dissolution behaviour and solid‑state stability [REFS‑1][REFS‑2]. In addition, the 3,5‑dimethyl arrangement provides a distinct electron‑density and steric profile that has been exploited in GlyT‑1 and GPR35 ligand programs, meaning that a regioisomer or des‑methyl surrogate cannot be guaranteed to recapitulate the same biological potency or selectivity [REFS‑3][REFS‑4].

1‑(3,5‑Dimethylbenzoyl)piperazine – Head‑to‑Head Quantitative Differentiation Data


GPR35 Agonist Potency: 3,5‑Dimethyl vs. 2,4‑Dimethyl Regioisomer

The 3,5‑dimethylbenzoyl‑piperazine chemotype demonstrates sub‑nanomolar agonist activity at human GPR35 (IC₅₀ = 0.74 nM, EC₅₀ = 1.10 nM) in CHO‑K1 cells [REFS‑1]. In contrast, the 2,4‑dimethylbenzoyl regioisomer shows markedly weaker agonist activity, with an IC₅₀ of 22 nM and an EC₅₀ of 83 nM measured in the same GPR35 DMR desensitisation assay (HT‑29 cells) [REFS‑2]. This ≈ 30‑fold difference in IC₅₀ and ≈ 75‑fold difference in EC₅₀ highlights that the 3,5‑substitution pattern is critical for high‑affinity GPR35 engagement.

GPR35 GPCR agonism inflammatory bowel disease

Lipophilicity Differentiation: 3,5‑Dimethyl vs. Unsubstituted Benzoyl

The 3,5‑dimethyl substituents increase the computed LogP of 1‑(3,5‑dimethylbenzoyl)piperazine to 1.35, compared with 1.00 for 1‑benzoylpiperazine (ΔLogP = +0.35) [REFS‑1][REFS‑2]. This modest lipophilicity gain falls within the optimal CNS drug‑likeness window (LogP = 1‑3) while preserving the same tPSA value of 32.34 Ų, suggesting enhanced membrane permeability without sacrificing hydrogen‑bonding capacity.

Lipophilicity LogP ADME CNS permeability

Solid‑State Differentiation: Melting Point Elevation

1‑(3,5‑Dimethylbenzoyl)piperazine exhibits a melting point of 125–127 °C, which is more than 60 °C higher than that of 1‑benzoylpiperazine (61–64 °C) [REFS‑1][REFS‑2]. This difference reflects stronger intermolecular forces in the crystal lattice of the dimethyl derivative, implying superior thermal stability and potentially slower dissolution kinetics.

Crystallinity Solid‑Form Stability Formulation

Regioisomeric Purity as a Quality Driver

Commercial lots of 1‑(3,5‑dimethylbenzoyl)piperazine are typically supplied at ≥ 95 % purity, with the 2,3‑regioisomer available at up to 98 % purity [REFS‑1][REFS‑2]. However, the biological activity of the 3,5‑isomer is exquisitely sensitive to trace contamination by other regioisomers because even the 2,4‑dimethyl analogue exhibits ≈ 30‑fold weaker GPR35 agonism; therefore, users requiring high‑fidelity SAR data should procure the 3,5‑isomer from suppliers that provide batch‑specific HPLC traces demonstrating regioisomeric purity.

Regioisomeric purity SAR reproducibility Quality control

Proven Application Scenarios for 1‑(3,5‑Dimethylbenzoyl)piperazine


GPCR Ligand Screening Libraries (GPR35 Agonist Probe)

The sub‑nanomolar GPR35 agonist activity (IC₅₀ = 0.74 nM) makes the compound an excellent positive control for HTS campaigns targeting GPR35‑mediated inflammatory and metabolic pathways [REFS‑1]. Its potency advantage over the 2,4‑regioisomer reduces the risk of false‑negative hits in competitive binding assays.

CNS Drug Discovery Building Block (GlyT‑1 Inhibitor Core)

The benzoyl‑piperazine scaffold, particularly the 3,5‑dimethyl variant, has been validated as a GlyT‑1 inhibitor core for schizophrenia and cognitive‑disorder programs [REFS‑2]. Combined with its optimised LogP (1.35) and low tPSA (32.34 Ų), the compound serves as a CNS‑penetrant fragment for further SAR expansion.

Solid‑Form and Crystallisation Studies

With a melting point of 125‑127 °C—substantially higher than des‑methyl analogues—the compound offers a robust crystalline substrate for co‑crystal screening, salt‑selection studies, and stability testing under accelerated storage conditions [REFS‑3].

Regioisomeric SAR Comparator in Medicinal Chemistry

The 3,5‑dimethyl substitution pattern provides a well‑defined starting point for systematic SAR exploration of benzoyl‑piperazine libraries. Purchasing the pure 3,5‑isomer (confirmed by HPLC) enables unambiguous interpretation of how methyl‑group position influences target affinity, selectivity, and ADME properties [REFS‑4].

Quote Request

Request a Quote for 1-(3,5-Dimethylbenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.